![molecular formula C17H16N2O3 B1517691 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 1105190-05-3](/img/structure/B1517691.png)
3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Overview
Description
3-Amino-N-(2-ethoxyphenyl)benzamide is a product used for proteomics research . It has a molecular formula of C15H16N2O2 and a molecular weight of 256.30 .
Molecular Structure Analysis
The molecular structure of 3-Amino-N-(2-ethoxyphenyl)benzamide consists of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Antibacterial and Antifungal Properties
A study conducted by (Vasu et al., 2005) investigated compounds similar to 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide, which showed antibacterial and antifungal activities. These compounds had significant interactions with various bacterial strains, highlighting their potential as antibiotic agents.
Synthesis and Biological Activities
Research by (Ahmed, 2007) focused on the synthesis of related compounds and their biological activity against Gram-positive and Gram-negative bacteria. This highlights the significance of 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide in the development of new antibiotic and antibacterial drugs.
Neuroprotective and Antioxidant Effects
A study by (Cho et al., 2015) synthesized derivatives of benzofuran-2-carboxamide and evaluated their neuroprotective and antioxidant activities. This research indicates the potential of 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide in neuroprotection and antioxidation.
Poly(ADP-ribose) Synthetase Inhibition
(Purnell & Whish, 1980) found that certain benzamides, closely related to 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide, are potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. This suggests a potential application in regulating this enzyme's activity.
properties
IUPAC Name |
3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-14-10-6-4-8-12(14)19-17(20)16-15(18)11-7-3-5-9-13(11)22-16/h3-10H,2,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMELSFDQIKYXNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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